N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide is 356.10554495 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Activity
- Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which showed inhibition activity against HCT 116 cancer cell line and also displayed antimicrobial activities (Kumar et al., 2019).
Synthesis and Antimicrobial Activity
- Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which led to the synthesis of compounds with good antimicrobial activity (Fahim & Ismael, 2019).
Insecticidal Assessment
- Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide for synthesizing various heterocycles and assessed their insecticidal properties against the cotton leafworm (Fadda et al., 2017).
Potential Antiasthma Agents
- Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, indicating their potential as antiasthma agents (Medwid et al., 1990).
Anti-HAV Activity
- Shamroukh and Ali (2008) synthesized 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives with notable antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
Anticancer Agents with Low Toxicity
- Wang et al. (2015) modified a compound, replacing the acetamide group with alkylurea, retaining antiproliferative activity and reducing toxicity, suggesting its potential as an anticancer agent (Wang et al., 2015).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-10-19-20-14-6-7-16(21-22(10)14)25-9-15(24)18-13-5-3-4-12(8-13)17-11(2)23/h3-8H,9H2,1-2H3,(H,17,23)(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFFJQJCMGZIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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